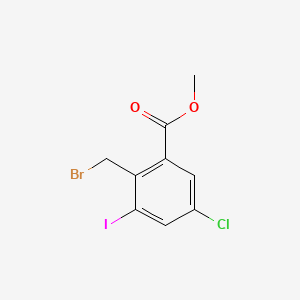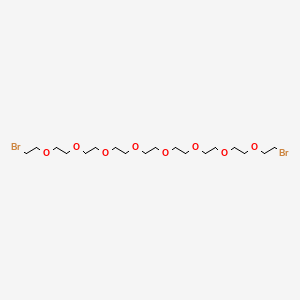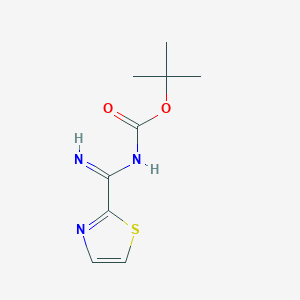
Methyl 2-(1-hydroxycyclopentyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-hydroxycyclopentyl)acetate is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentane, featuring a hydroxy group and an ester functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxycyclopentyl)acetate typically involves the esterification of 2-(1-hydroxycyclopentyl)acetic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: Methyl 2-(1-hydroxycyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed
Major Products:
Oxidation: Formation of 2-(1-oxocyclopentyl)acetic acid.
Reduction: Formation of 2-(1-hydroxycyclopentyl)ethanol.
Substitution: Formation of various substituted cyclopentyl derivatives
科学的研究の応用
Methyl 2-(1-hydroxycyclopentyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its ester functionality .
作用機序
The mechanism of action of Methyl 2-(1-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Methyl 2-((1R,3R)-3-hydroxycyclopentyl)acetate: A stereoisomer with similar chemical properties but different biological activity.
Cyclopentolate: A compound with a similar cyclopentane structure but different functional groups and pharmacological effects
Uniqueness: Methyl 2-(1-hydroxycyclopentyl)acetate is unique due to its specific combination of hydroxy and ester functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
methyl 2-(1-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C8H14O3/c1-11-7(9)6-8(10)4-2-3-5-8/h10H,2-6H2,1H3 |
InChIキー |
JXOQSVPOCBAVES-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1(CCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloropyrazolo[1,5-A]pyridin-5-amine](/img/structure/B14029748.png)
![[(4aS,5R,6R,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14029750.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)










![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
